Taxcultine
Overview
Description
Taxcultine Description
This compound, also known as taxol, was first isolated from the plant Taxus brevifolia (western yew) and has been identified as a potent antitumor agent with activity against various cancers, including ovarian and breast cancer . It has a unique mechanism of action, promoting the assembly of microtubules and stabilizing them, which inhibits cell division and induces cell cycle arrest in the G2 and M phase . Due to its scarcity and the ecological impact of harvesting, significant efforts have been made to synthesize taxol through chemical processes .
Synthesis Analysis
The total synthesis of taxol has been a significant achievement in the field of medicinal chemistry. The complex structure of taxol, with its multiple chiral centers and intricate ring system, posed a considerable challenge for chemists. However, a convergent synthetic strategy was successfully employed, which paved the way for the production of taxol and its analogs . An enantioselective synthesis approach was also developed, which allowed for the creation of the molecule in an optically pure form . Automated synthesizers have further aided the synthesis process, enabling the construction of key intermediates such as baccatin III, a precursor to taxol .
Molecular Structure Analysis
Taxol is a diterpenoid natural product with a complex molecular structure that includes a four-ring system with several chiral centers. The molecule's bioactivity is closely related to its structure, particularly its ability to bind to tubulin and promote microtubule polymerization . The molecule's intricate design includes a taxane skeleton, which is essential for its anticancer properties .
Chemical Reactions Analysis
Taxol's chemical reactivity is primarily centered around its interaction with tubulin. It enhances the polymerization of tubulin, leading to the stabilization of microtubules, which are essential components of the cell's cytoskeleton . This stabilization prevents the normal dynamic reorganization of the microtubule network required for cell division, thereby exerting its anticancer effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of taxol contribute to its biological activity and pharmacokinetics. It is a low molecular weight neutral compound that exhibits solubility challenges, often requiring specific solvents or formulations for clinical use . Taxol's stability against depolymerization by cold and calcium ions is a notable physical property that contributes to its mechanism of action . However, hypersensitivity reactions have been observed in clinical trials, which are thought to be related to the drug or its excipient, highlighting the importance of understanding its physical and chemical properties in the context of drug delivery and patient safety .
Scientific Research Applications
1. Taxcultine's Role in Tubulin Assembly
This compound, derived from cell cultures of Taxus baccata, has been shown to promote tubulin assembly, an essential process in cell division and a target for cancer therapy (Ma et al., 1994). This discovery is significant for understanding cellular mechanisms and potential therapeutic applications in cancer treatment.
2. Seasonal Variations in this compound Concentration
Research indicates that concentrations of this compound in Taxus baccata bark vary seasonally, peaking in October and lowest in January (Veselá et al., 1999). This finding is crucial for optimizing the harvesting time for maximum yield of this compound for research and therapeutic uses.
3. Pharmacological Activities of Taxus wallichiana Zucc.
Taxus wallichiana Zucc., which contains this compound, has been investigated for its anticonvulsant, analgesic, and antipyretic activities. The plant extract showed significant effects in various models, indicating potential for treating epilepsy, pyrexia, and acute pain (Nisar et al., 2008).
4. Potential for Overcoming Acquired Drug Resistance
Studies have identified the role of a protein, TWIST, in developing resistance to taxol (a relative of this compound) in cancer cells. This insight could lead to new strategies for overcoming resistance in chemotherapy using this compound-related compounds (Wang et al., 2004).
5. Taxol and this compound: Biosynthesis and Applications
Research on the biosynthesis of taxol and its analogues like this compound has implications for their biotechnological production and application in cancer treatment. Understanding the biosynthetic pathways is key to developing more efficient methods for producing these valuable compounds (Jennewein & Croteau, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Taxcultine primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin to promote its assembly . This interaction results in the stabilization of microtubules, preventing their depolymerization . The stabilization of microtubules can disrupt normal cell functions, particularly cell division, leading to cell death .
Biochemical Pathways
It is known that the compound’s interaction with tubulin affects the dynamics of microtubules, which are involved in various cellular processes, including mitosis and intracellular transport .
Result of Action
This compound shows potent and selective cytotoxicity in human cell line screening . By promoting tubulin assembly and stabilizing microtubules, this compound disrupts normal cell functions, leading to cell death . This makes it a potential candidate for use in cancer chemotherapy .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53NO14/c1-8-15-31(49)45-33(26-16-11-9-12-17-26)34(50)40(53)57-28-21-44(54)38(58-39(52)27-18-13-10-14-19-27)36-42(7,29(48)20-30-43(36,22-55-30)59-25(4)47)37(51)35(56-24(3)46)32(23(28)2)41(44,5)6/h9-14,16-19,28-30,33-36,38,48,50,54H,8,15,20-22H2,1-7H3,(H,45,49)/t28-,29-,30+,33-,34+,35+,36-,38-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPIMOCRRJUHJY-MNLIZOKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165323 | |
Record name | Taxcultine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153415-46-4 | |
Record name | Taxcultine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153415464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxcultine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the seasonal variation affect the yield of taxcultine and other taxanes in Taxus baccata?
A2: Research indicates that the concentration of this compound, along with other taxanes like paclitaxel, cephalomannine, 10-deacetylpaclitaxel, and 10-deacetylcephalomannine, fluctuates throughout the year in the bark of Taxus baccata. [] The highest concentrations of these taxanes are observed in October, while the lowest are found in January. This seasonal variation is crucial for optimizing harvesting strategies to obtain the highest yield of these valuable compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.